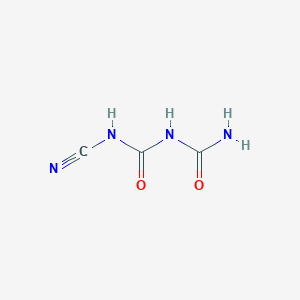
N-Cyano-2-imidodicarbonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-2-imidodicarbonic diamide, also known as biuret, is a chemical compound with the formula HN(CONH2)2. It is a white solid that is soluble in hot water and is commonly used in various industrial and scientific applications. The compound is formed by the condensation of two molecules of urea, resulting in a structure that contains both amide and cyano functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyano-2-imidodicarbonic diamide can be synthesized by heating urea at approximately 150°C for about 6 hours. During this process, ammonia is expelled, and the compound is formed. The reaction can be represented as follows: [ 2 \text{CO(NH}_2\text{)}_2 \rightarrow \text{HN(CONH}_2\text{)}_2 + \text{NH}_3 ] The resulting product can be recrystallized from water to obtain pure biuret .
Industrial Production Methods
In industrial settings, the production of this compound involves similar heating processes, often with additional purification steps to ensure the removal of impurities such as cyanuric acid. The compound is typically produced in large quantities for use in fertilizers and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyanuric acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from reactions involving this compound include cyanuric acid, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Cyano-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of fertilizers and as a non-protein nitrogen source in animal feed.
Wirkmechanismus
The mechanism of action of N-Cyano-2-imidodicarbonic diamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s cyano and amide groups play crucial roles in these interactions, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
N-Cyano-2-imidodicarbonic diamide is similar to other compounds such as urea, triuret, and cyanuric acid. it is unique in its combination of cyano and amide functional groups, which confer distinct chemical and biological properties. For example:
Urea: Lacks the cyano group and has different reactivity.
Triuret: Contains additional amide groups, leading to different chemical behavior.
Cyanuric Acid: Formed by the oxidation of biuret and has a different structure and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
56516-80-4 |
|---|---|
Molekularformel |
C3H4N4O2 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
1-carbamoyl-3-cyanourea |
InChI |
InChI=1S/C3H4N4O2/c4-1-6-3(9)7-2(5)8/h(H4,5,6,7,8,9) |
InChI-Schlüssel |
GMXDMVPAGJJYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)NC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


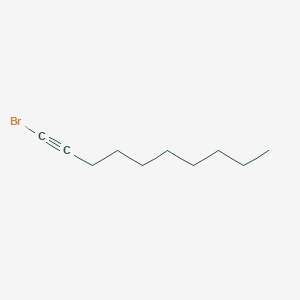
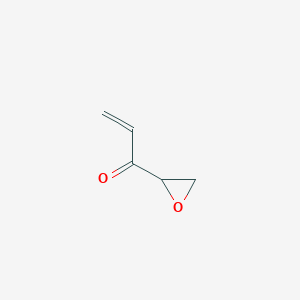
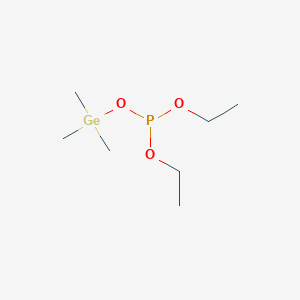

![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)

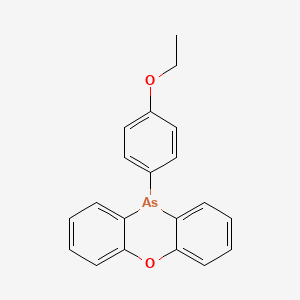
![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)


![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)


